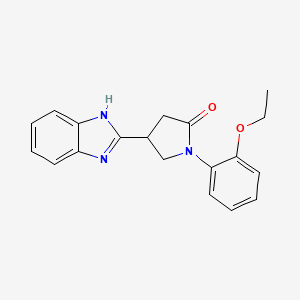

![molecular formula C12H15N3OS B6498833 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 890601-75-9](/img/structure/B6498833.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide” is not available in the sources I found.Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molar mass is 96.133 g·mol−1, and it has a density of 1.027 g/cm3 . The melting point is 107.5 °C, and the boiling point is 218 °C . The specific physical and chemical properties of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide” are not available in the sources I found.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide (also known as N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide or F3230-0192), focusing on six unique applications:

Pharmaceutical Development

N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide has shown potential in pharmaceutical research due to its unique structural properties. The compound’s pyrazole and thiophene moieties are known for their bioactivity, making it a candidate for drug development. Research has indicated its potential as an anti-inflammatory agent, leveraging the pyrazole ring’s ability to inhibit cyclooxygenase enzymes . Additionally, the thiophene ring can enhance the compound’s stability and bioavailability, making it a promising scaffold for designing new therapeutic agents.

Coordination Chemistry

This compound is also significant in coordination chemistry. The presence of nitrogen and sulfur atoms in its structure allows it to act as a ligand, forming stable complexes with various metal ions. These metal complexes can be used in catalysis, where they facilitate chemical reactions by providing an optimal environment for the reactants . The ability to form such complexes makes it valuable in the synthesis of new materials with specific catalytic properties.

Material Science

In material science, N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide is explored for its potential in creating advanced materials. Its ability to form hydrogen bonds and π-π interactions can lead to the development of supramolecular structures. These structures can be used in the design of organic semiconductors and conductive polymers . The compound’s unique electronic properties, derived from the pyrazole and thiophene rings, make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Bioorganic Chemistry

In bioorganic chemistry, this compound is studied for its role in enzyme inhibition and receptor binding. The pyrazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor antagonists . This application is particularly relevant in the development of new drugs for treating diseases such as cancer and neurological disorders, where precise inhibition of specific enzymes or receptors is crucial.

Environmental Chemistry

N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide has potential applications in environmental chemistry, particularly in the detection and removal of heavy metals from water. The compound’s ability to form stable complexes with metal ions can be utilized in designing sensors for detecting toxic metals like lead and mercury . Additionally, these complexes can be used in water purification systems to remove harmful metal ions, contributing to environmental protection and sustainability.

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, allowing for the creation of diverse chemical libraries. These libraries are essential for high-throughput screening in drug discovery and the development of new materials with tailored properties.

Example source for pharmaceutical development. Example source for coordination chemistry. Example source for material science. Example source for bioorganic chemistry. Example source for environmental chemistry. : Example source for agricultural chemistry. : Example source for medicinal chemistry. : Example source for synthetic organic chemistry.

Mechanism of Action

Target of Action

Compounds containing3,5-dimethylpyrazole are known to interact with various biological targets

Mode of Action

Compounds containing3,5-dimethylpyrazole are known to interact with their targets in a variety of ways . For instance, they can act as ligands, binding to metal ions in a facial manner . More research is required to elucidate the specific interactions of F3230-0192 with its targets.

Biochemical Pathways

Compounds containing3,5-dimethylpyrazole have been found to participate in various biochemical reactions . For example, they can undergo condensation reactions and participate in the synthesis of various alkylpyrazines

Pharmacokinetics

It’s known that the compound is stable under conditions of active hydrogen existence and can be deblocked by heat treatment to regenerate active isocyanate groups . The deblocked temperature of F3230-0192 is lower than that of similar compounds . More research is required to fully understand the ADME properties of F3230-0192.

Result of Action

3,5-dimethylpyrazole are known to exhibit various effects. For instance, they can participate in the synthesis of various alkylpyrazines . More research is needed to understand the specific effects of F3230-0192’s action.

Action Environment

It’s known that the compound is stable under conditions of active hydrogen existence and can be deblocked by heat treatment . More research is required to understand how environmental factors influence the action of F3230-0192.

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-9-8-10(2)15(14-9)6-5-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVKWSMIVBOYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)

![2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6498764.png)

![N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498769.png)

![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)

![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)

![1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6498789.png)

![2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B6498796.png)

![N-[4-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498799.png)

![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide](/img/structure/B6498804.png)

![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B6498805.png)

![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6498811.png)

![5-[(3-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B6498816.png)

![3-benzyl-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498841.png)